N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide
Description
Historical Context and Development Timeline
The compound emerged from two decades of systematic exploration into benzothiazole-isoxazole hybrids. Early work on benzothiazoles dates to the 1990s, when researchers recognized their DNA-intercalating properties in antitumor agents. Parallel developments in isoxazole chemistry during the 2000s revealed their role as bioisosteres for ester and amide groups, improving metabolic stability.
Key milestones:
- 2007 : First synthetic protocols for benzothiazole-isoxazole carboxamides appeared in patent literature.
- 2015 : Structural optimization studies demonstrated enhanced cytotoxicity through methoxy substitutions at benzothiazole C4/C7 positions.
- 2020 : Molecular docking analyses predicted strong binding affinity for kinase targets due to the compound’s planar aromatic systems.
Structural Significance in Heterocyclic Medicinal Chemistry
The molecule integrates three pharmacophoric elements:
Quantum mechanical calculations reveal a dipole moment of 5.2 Debye, facilitating interactions with polar enzyme active sites. The benzothiazole ring’s π-electron density (0.38 e/ų) enables intercalation into DNA base pairs, while the isoxazole’s 119° bond angle optimizes van der Waals contacts.
Position Within Benzothiazole-Isoxazole Hybrid Compounds
Comparative analysis with related hybrids highlights distinct advantages:
- Enhanced Solubility : LogP = 2.1 ± 0.3 vs. 3.4 for non-carboxamide analogs
- Thermal Stability : Decomposition temperature = 218°C (DSC), superior to ester-linked variants
- Synthetic Accessibility : 3-step route with 62% overall yield vs. 5-step sequences for triazole analogs
Notably, replacing the pyridinyl group in EVT-2999036 with furan improves metabolic stability (t₁/₂ = 4.7 h in microsomes vs. 2.1 h).
Research Objectives and Current Knowledge Gaps
Despite progress, critical questions remain:
- Target Identification : Preliminary studies suggest kinase inhibition but lack precise target mapping
- Structure-Activity Relationships : Impact of methoxy vs. ethoxy substitutions at benzothiazole C7 untested
- Delivery Challenges : Low aqueous solubility (0.12 mg/mL) limits formulation options
Ongoing research aims to:
- Characterize off-target effects using chemoproteomics
- Develop prodrug strategies via carboxamide derivatization
- Explore synergistic combinations with checkpoint inhibitors
This compound represents a strategic intersection of heterocyclic design principles and pharmacological optimization. Continued investigation of its unique hybrid architecture may unlock novel therapeutic modalities in oncology and infectious disease.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-11-9-15(27-21-11)18(23)22(10-12-5-4-8-26-12)19-20-16-13(24-2)6-7-14(25-3)17(16)28-19/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUMCCKRXGBJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Dimethoxy Groups: Methoxylation can be achieved through electrophilic aromatic substitution using methanol and a strong acid catalyst.
Synthesis of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling with Furan-2-ylmethyl Group: This step involves the formation of an amide bond between the isoxazole carboxylic acid and furan-2-ylmethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
-
Anticancer Properties :
- Histone Deacetylase Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of these enzymes can lead to apoptosis in cancer cells and may enhance the efficacy of other anticancer agents.
- Selectivity Against Cancer Cells : Preliminary studies indicate that this compound can selectively induce cytotoxicity in cancer cell lines while sparing normal cells, making it a promising candidate for cancer therapy.
-
Antimicrobial and Anti-inflammatory Effects :
- Similar compounds have demonstrated antimicrobial and anti-inflammatory properties, suggesting that N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide may also exhibit these activities. This potential opens avenues for its use in treating infections and inflammatory diseases.
- Neuroprotective Effects :
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multistep organic reactions that construct its complex structure. The functional groups within the compound allow for diverse chemical reactivity, including nucleophilic substitutions and electrophilic aromatic substitutions, enhancing its biological activity.
Case Studies
-
In Vitro Studies :
- Several studies have utilized cell lines to evaluate the cytotoxic effects of the compound against various cancer types. These studies often employ assays such as MTT or Annexin V staining to assess cell viability and apoptosis rates.
-
Binding Affinity Studies :
- Interaction studies using techniques like surface plasmon resonance have been conducted to determine the binding affinity of the compound to target proteins involved in cancer progression, particularly HDACs. These studies are crucial for understanding the therapeutic potential and optimizing drug design.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The pathways involved would depend on the specific biological context, such as signal transduction pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituent Analysis
Target Compound :
- Core : Benzo[d]thiazole (electron-deficient due to methoxy groups) + isoxazole.
- Key Substituents :
- 4,7-Dimethoxy (electron-donating, improves solubility).
- Furan-2-ylmethyl (oxygen-containing, moderate lipophilicity).
- 3-Methylisoxazole-5-carboxamide (hydrogen-bonding capability).
Analog 1 : (4S,5S)-Thiazol-5-ylmethyl derivatives (from )
- Core : Thiazole + oxazolidine.
- Substituents : Benzyl, isopropyl, phenylpropyl.
- Comparison : The thiazole core lacks the fused benzene ring of benzothiazole, reducing aromatic surface area for target binding. Bulky substituents (e.g., benzyl) may hinder membrane permeability but enhance selectivity for sterically constrained targets .
Analog 2: N-(5-Bromobenzo[d]thiazol-2-yl)-hexahydroquinoline derivative (from )
- Core: Benzo[d]thiazole + hexahydroquinoline.
- Substituents : 5-Bromo (electron-withdrawing, increases reactivity), 2,4-dimethoxyphenyl.
- The hexahydroquinoline moiety introduces conformational rigidity, which could limit target adaptability .
Analog 3: [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (from )
- Core : Isoxazole.
- Substituents : 3,4-Dichlorophenyl (highly lipophilic), hydroxymethyl.
- Comparison: The dichlorophenyl group increases logP significantly, favoring blood-brain barrier penetration but risking off-target toxicity.
Functional Group and Pharmacophore Variations
- Carboxamide vs. Ester/Ureido Linkers : The target’s carboxamide group provides stronger hydrogen-bonding capacity compared to ester-linked analogs (e.g., ethyl 3-(1,3-dioxo...) benzoate in ), which are prone to hydrolysis .
- Furan vs. Thiophene/Thiazole : The furan-2-ylmethyl group in the target offers lower lipophilicity than thiophene-based substituents (e.g., benzo[b]thiophene-3-carboxamide in ), balancing solubility and membrane permeability .
Tabulated Structural and Functional Comparison
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide is a complex chemical compound that has garnered attention due to its potential biological activities. This compound features a unique combination of structural motifs, including a thiazole ring, a furan moiety, and an isoxazole derivative, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 410.55 g/mol. The presence of methoxy groups and the furan ring enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O4S |
| Molecular Weight | 410.55 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Thiazole, Furan, Isoxazole |
Anticancer Properties
Research indicates that compounds with isoxazole and thiazole derivatives often exhibit anticancer properties. For instance, similar compounds have shown effectiveness as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression associated with cancer cell proliferation and survival. Inhibition of HDAC can lead to apoptosis in cancer cells and has been linked to altered expression levels of key genes such as Bcl-2 and p21^WAF-1 .
A study evaluating the cytotoxic effects of isoxazole derivatives on human promyelocytic leukemia (HL-60) cells demonstrated that certain derivatives induced apoptosis through modulation of Bcl-2 and p21^WAF-1 expression levels . This suggests that this compound may share similar mechanisms of action.
Antimicrobial Activity
Compounds containing thiazole and furan rings have been extensively studied for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens, potentially making it a candidate for further investigation in the field of infectious diseases.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structures have been reported to inhibit pro-inflammatory enzymes such as 5-lipoxygenase (LO), suggesting that this compound might possess similar inhibitory effects . This property could be beneficial in treating inflammatory conditions.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of isoxazole derivatives, it was found that certain derivatives had IC50 values ranging from 86 to 755 μM against HL-60 cells. The study highlighted that specific structural modifications significantly influenced the cytotoxic effects observed .
Study 2: Inhibition of Histone Deacetylases
Another research effort focused on evaluating the binding affinity of thiazole-containing compounds to HDACs using techniques like surface plasmon resonance. These studies indicated promising results for compounds similar to this compound in inhibiting HDAC activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
